molecular formula C13H12BrNO2 B330146 N-(2-bromo-4-methylphenyl)-2-methylfuran-3-carboxamide

N-(2-bromo-4-methylphenyl)-2-methylfuran-3-carboxamide

Cat. No.: B330146
M. Wt: 294.14 g/mol
InChI Key: SYFHGKBLBOTAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-2-methylfuran-3-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a furan ring through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 2-bromo-4-methylaniline with 2-methyl-3-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-methylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the furan ring play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-4-methylphenyl)-2-methylfuran-3-carboxamide is unique due to the presence of both a bromine atom and a furan ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-methylfuran-3-carboxamide

InChI

InChI=1S/C13H12BrNO2/c1-8-3-4-12(11(14)7-8)15-13(16)10-5-6-17-9(10)2/h3-7H,1-2H3,(H,15,16)

InChI Key

SYFHGKBLBOTAHL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(OC=C2)C)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(OC=C2)C)Br

Origin of Product

United States

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